molecular formula C11H16O B14666532 3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde CAS No. 39067-39-5

3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde

Cat. No.: B14666532
CAS No.: 39067-39-5
M. Wt: 164.24 g/mol
InChI Key: RPJGEHBYOXRURE-UHFFFAOYSA-N
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Description

3-Propylbicyclo(221)hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a propyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde typically involves the use of starting materials that contain the bicyclic framework. One common method is the transition metal-catalyzed synthesis, which allows for the formation of the bicyclic structure with high efficiency . The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The propyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is crucial in its role in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

    5-Norbornene-2-carboxaldehyde: Shares a similar bicyclic structure but lacks the propyl group.

    2,5-Methylene-6-propyl-3-cyclohexenecarboxaldehyde: Another compound with a similar framework but different functional groups.

Properties

CAS No.

39067-39-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-propylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C11H16O/c1-2-3-10-8-4-5-9(6-8)11(10)7-12/h4-5,7-11H,2-3,6H2,1H3

InChI Key

RPJGEHBYOXRURE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2CC(C1C=O)C=C2

Origin of Product

United States

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